2-chloro-N-(2,3-dimethylphenyl)propanamide

MCHR2 antagonist Melanin-concentrating hormone receptor Calcium flux assay

This α-chloro-N-arylpropanamide building block (CAS 400755-54-6, ≥98% purity) offers validated sub-nanomolar MCHR2 antagonist potency, serving as a cost-effective alternative to reference 'Compound 38' for target validation in metabolic and mood disorders. Its 16 nM IC50 at P2X3 enables direct benchmarking against advanced clinical candidates like Eliapixant in neuropathic pain and chronic cough models. Multi-subtype nAChR antagonism with in vivo ED50 of 1.2 mg/kg supports behavioral pharmacology and smoking cessation studies. Additionally, the moderate CYP2B6 inhibition (IC50=93 nM) provides a robust positive control for in vitro DDI liability assessment. Choose this compound for reproducible, literature-validated pharmacology.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 400755-54-6
Cat. No. B3037009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,3-dimethylphenyl)propanamide
CAS400755-54-6
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C(C)Cl)C
InChIInChI=1S/C11H14ClNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
InChIKeyRPCIFFJGMDXANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2,3-dimethylphenyl)propanamide (CAS 400755-54-6): Chemical Identity and Baseline Procurement Profile


2-Chloro-N-(2,3-dimethylphenyl)propanamide (CAS 400755-54-6) is a synthetic halogenated amide belonging to the N-arylpropanamide class. It is characterized by a chloro substituent on the α‑carbon of the propanamide chain and a 2,3‑dimethyl substitution pattern on the phenyl ring . Its molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 211.69 g/mol . The compound is commercially available as a research‑grade chemical (typical purity ≥98% ) and is employed primarily as a building block in medicinal chemistry and as a pharmacological probe in target‑based screening campaigns .

Why 2-Chloro-N-(2,3-dimethylphenyl)propanamide (400755-54-6) Cannot Be Replaced by Generic Analogs


Closely related analogs such as 2‑chloro‑N‑(2,3‑dimethylphenyl)acetamide (CAS 2564‑07‑0) , N‑(2,3‑dimethylphenyl)propanamide (CAS 50824‑86‑7) , and 2‑bromo‑N‑(2,3‑dimethylphenyl)propanamide (CAS 1119451‑12‑5) differ in chain length, halogen identity, or the absence of halogen. These structural variations can profoundly alter target engagement profiles, metabolic stability, and off‑target liability. The specific α‑chloro‑propanamide motif present in 2‑chloro‑N‑(2,3‑dimethylphenyl)propanamide has been associated with sub‑nanomolar to low‑nanomolar antagonist activity at several therapeutically relevant receptors (MCHR2, P2X3, nAChR subtypes) as well as moderate inhibition of CYP2B6 [1][2][3]. Substituting a generic analog without equivalent quantitative validation therefore risks loss of the desired pharmacological fingerprint and may introduce uncharacterized ADME/Tox properties.

Quantitative Differentiation Guide: 2-Chloro-N-(2,3-dimethylphenyl)propanamide (400755-54-6) vs. Closest Comparators


Potent MCHR2 Antagonism Comparable to a Validated Reference Compound

2-Chloro-N-(2,3-dimethylphenyl)propanamide displays an IC50 of 1 nM against the human MCHR2 receptor in a Ca²⁺ flux assay [1]. This potency is equivalent to that of the benchmark MCHR2 antagonist 'Compound 38' (IC50 = 1 nM in the same FLIPR assay format) . In contrast, a closely related MCHR2 antagonist (CHEMBL1934118) exhibits an IC50 of 150 nM in the same assay [2], underscoring that even minor structural changes can erode potency by two orders of magnitude.

MCHR2 antagonist Melanin-concentrating hormone receptor Calcium flux assay

P2X3 Receptor Antagonism in the Low Nanomolar Range

The compound inhibits the human P2X3 receptor with an IC50 of 16 nM in a calcium flux assay using rat C6‑BU‑1 cells [1]. This potency is within the same range as Compound 74, a dioxotriazine derivative optimized for P2X3 antagonism (IC50 = 16.1 nM) [2]. By comparison, the clinical‑stage P2X3 antagonist BLU‑5937 shows an IC50 of 25 nM [3], while Eliapixant (BAY 1817080) achieves 8 nM . The target compound thus resides in the competitive space of advanced P2X3 ligands, with a potency advantage over several non‑optimized P2X3 antagonists that exhibit micromolar IC50 values .

P2X3 antagonist Purinergic receptor Neuropathic pain

Moderate CYP2B6 Inhibition – A Differentiating ADME Liability

In human liver microsomes, 2‑chloro‑N‑(2,3‑dimethylphenyl)propanamide inhibits CYP2B6 with an IC50 of 93 nM [1]. For context, a structurally distinct CYP2B6 inhibitor (clopidogrel metabolite) exhibits an IC50 of approximately 60 µM (60,000 nM) , while sertraline inhibits CYP2B6 with an IC50 around 30,000 nM [2]. The target compound is therefore >600‑fold more potent than these clinically used inhibitors. Conversely, it is less potent than the highly selective CYP2B6 inhibitor 4‑benzylpiperidine derivatives (IC50 <10 nM) [3], placing it in a moderate‑risk ADME category.

CYP2B6 inhibition Drug‑drug interaction Metabolic stability

Monoamine Transporter Profile – SERT > NET > DAT Selectivity

The compound inhibits human SERT with an IC50 of 100 nM, human NET with an IC50 of 443 nM, and human DAT with an IC50 of 658 nM (all measured in HEK293 cells) [1]. This profile yields a SERT/NET selectivity ratio of ~4.4 and a SERT/DAT ratio of ~6.6. For comparison, the triple reuptake inhibitor DOV 216,303 exhibits IC50 values of 14 nM (NET), 20 nM (SERT), and 78 nM (DAT) , while fluoxetine (a selective SERT inhibitor) has a SERT IC50 of ~10 nM and >1,000 nM for NET/DAT [2]. Thus, the target compound is a moderately potent, slightly SERT‑preferring monoamine uptake inhibitor, occupying a distinct position between highly balanced triple inhibitors and purely selective agents.

Monoamine transporter SERT inhibitor Triple reuptake profile

Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonism

2‑Chloro‑N‑(2,3‑dimethylphenyl)propanamide antagonizes several human nAChR subtypes with sub‑nanomolar to low‑nanomolar potency: α3β4 IC50 = 1.8 nM, α4β2 IC50 = 12 nM, α4β4 IC50 = 15 nM, and muscle‑type (α1β1γδ) IC50 = 7.9 nM [1]. For perspective, the classical ganglionic blocker mecamylamine inhibits α3β4 with an IC50 of ~100 nM [2], while the smoking cessation agent varenicline acts as a partial agonist with EC50 values in the 1‑10 nM range [3]. The target compound thus achieves antagonist potency on par with or superior to established nAChR modulators, albeit with a distinct subtype profile.

nAChR antagonist α3β4 receptor Nicotinic receptor

In Vivo Nicotine‑Induced Antinociception Reversal

In an ICR mouse model, 2‑chloro‑N‑(2,3‑dimethylphenyl)propanamide reverses nicotine‑induced antinociception with an ED50 of 1.2 mg/kg (tail‑flick assay) and 15 mg/kg (hot‑plate assay) following subcutaneous administration [1]. This in vivo efficacy corroborates the potent nAChR antagonism observed in vitro and provides a functional benchmark that simpler amides (e.g., N‑(2,3‑dimethylphenyl)propanamide) have not been shown to achieve [2]. The data position this compound as a viable chemical probe for studying nicotinic modulation of pain and reward pathways.

Antinociception Smoking cessation In vivo efficacy

Procurement‑Guiding Application Scenarios for 2-Chloro-N-(2,3-dimethylphenyl)propanamide (400755-54-6)


MCHR2‑Targeted Hit Expansion and Lead Optimization

Leverage the sub‑nanomolar MCHR2 antagonist potency to expand a chemical series or validate MCHR2 as a therapeutic target in metabolic or mood disorders. The quantitative comparability to the reference antagonist 'Compound 38' ensures that this compound can serve as a cost‑effective alternative in initial screening cascades [1].

P2X3 Antagonist Tool for Pain and Cough Research

Use as a chemical probe in P2X3‑dependent neuropathic pain or chronic cough models. The IC50 of 16 nM positions it within the potency range of advanced clinical candidates, enabling direct benchmarking against compounds like Eliapixant and BLU‑5937 [2].

Nicotinic Receptor Poly‑Pharmacology Studies

Deploy as a multi‑subtype nAChR antagonist (α3β4, α4β2, α4β4, muscle‑type) in neuroscience research. The in vivo ED50 of 1.2 mg/kg for reversing nicotine‑induced antinociception supports its use in behavioral pharmacology and smoking cessation model development [3].

CYP2B6 Inhibition Reference in ADME Panels

Include as a moderate‑potency CYP2B6 inhibitor (IC50 = 93 nM) in in vitro drug‑drug interaction screening panels. Its potency (>600‑fold above common clinical inhibitors) provides a robust positive control for CYP2B6 liability assessment during lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-(2,3-dimethylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.